molecular formula C27H26FN3O2S B2680270 3-(3,5-dimethylphenyl)-2-((3-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115396-67-2

3-(3,5-dimethylphenyl)-2-((3-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2680270
CAS No.: 1115396-67-2
M. Wt: 475.58
InChI Key: VNLWUQSPRKHAQU-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a 3,5-dimethylphenyl group at position 3, a 3-fluorobenzylthio substituent at position 2, and an N-propyl carboxamide moiety at position 7. Quinazolines are a class of heterocyclic compounds with broad pharmacological relevance, particularly in oncology and inflammation, due to their ability to inhibit kinases and other enzymatic targets . The structural uniqueness of this molecule lies in its combination of electron-withdrawing (fluorine) and lipophilic (methyl, benzyl) groups, which may enhance target binding and metabolic stability compared to simpler analogs.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2S/c1-4-10-29-25(32)20-8-9-23-24(15-20)30-27(34-16-19-6-5-7-21(28)14-19)31(26(23)33)22-12-17(2)11-18(3)13-22/h5-9,11-15H,4,10,16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLWUQSPRKHAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-dimethylphenyl)-2-((3-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1115396-67-2) is a member of the quinazoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and any relevant case studies or research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H26FN3O2SC_{27}H_{26}FN_{3}O_{2}S with a molecular weight of approximately 475.6 g/mol. The structure features a quinazoline core substituted with a thioether and several aromatic groups, which may influence its biological interactions.

PropertyValue
Molecular FormulaC27H26FN3O2SC_{27}H_{26}FN_{3}O_{2}S
Molecular Weight475.6 g/mol
CAS Number1115396-67-2

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : Quinazoline derivatives often act by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
  • Case Study : In vitro assays showed that this compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Antimicrobial Activity

The compound's thioether moiety may contribute to its antimicrobial properties. Preliminary screenings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In a study evaluating various quinazoline derivatives, this compound demonstrated notable inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Quinazoline derivatives have also been reported to possess anti-inflammatory properties. The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

  • Mechanism : It is hypothesized that the compound downregulates NF-kB signaling, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The lipophilic nature of the molecule suggests good absorption characteristics.
  • Metabolism : Initial studies indicate that it undergoes hepatic metabolism, with potential involvement of cytochrome P450 enzymes.
  • Excretion : Primarily excreted via urine, with metabolites contributing to its overall pharmacological effects.

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh
MetabolismHepatic
ExcretionUrinary

Scientific Research Applications

The compound 3-(3,5-dimethylphenyl)-2-((3-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine. This article will explore its applications comprehensively, supported by data tables and case studies.

Chemistry

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and materials science.

Biological Research

The compound is studied for its interactions with biological macromolecules. Its structural features suggest potential roles as:

  • Ligands : Binding to proteins or nucleic acids.
  • Inhibitors : Targeting specific enzymes involved in disease processes.

Pharmaceutical Development

Research indicates that compounds with similar structures exhibit promising pharmacological properties, such as:

  • Anticancer Activity : Some analogs have shown efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential in conditions like arthritis.

Case Study Example

A study published in a peer-reviewed journal demonstrated that related quinazoline derivatives exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism involved disruption of cell cycle progression and induction of apoptosis in cancer cells .

Industrial Applications

In industry, this compound could be utilized as an intermediate in the synthesis of agrochemicals or novel materials due to its reactive functional groups.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Quinazoline derivatives often exhibit activity modulation based on substituent variations. Below is a comparative analysis with structurally related compounds:

Core Scaffold Similarities

  • Shared Quinazoline Backbone : The 3,4-dihydroquinazolin-4-one core is conserved across analogs, critical for maintaining planar geometry and hydrogen-bonding interactions with biological targets .
  • Position 3 : Both the target compound and the analog in (2-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide) retain the 3,5-dimethylphenyl group, suggesting its role in hydrophobic interactions or steric stabilization .

Key Substituent Differences

Position Target Compound Compound Biological Implications
2 3-Fluorobenzylthio (2-(1H-indol-3-yl)-2-oxoethyl)thio Fluorine enhances electronegativity and metabolic stability; indole may enable π-π stacking .
7 N-propyl carboxamide N-isopropyl carboxamide Propyl’s linearity vs. isopropyl’s branching may affect solubility and binding pocket accommodation .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : ~480 g/mol (estimated), aligning with typical kinase inhibitors but nearing the upper limit for optimal oral bioavailability.
  • Metabolic Stability: The fluorine atom may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

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